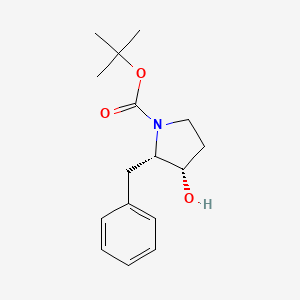

(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol

Description

“(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol” is a chiral pyrrolidinol derivative featuring a benzyl substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound’s stereochemistry (2SR,3SR) is critical for its reactivity and application in asymmetric synthesis, particularly in pharmaceutical intermediates. The Boc group enhances stability during synthetic processes, while the benzyl moiety contributes to steric and electronic modulation. This compound is often utilized in peptidomimetics and catalysis due to its rigid pyrrolidine backbone and stereochemical control .

Properties

IUPAC Name |

tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHYMQCYUHPBS-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with a t-butoxycarbonyl group and a benzyl substituent. Its structural characteristics are crucial for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly PIM kinases. These kinases play a significant role in cell survival and proliferation, making them targets for cancer therapies. The inhibition of PIM kinases can lead to apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 .

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It selectively inhibits PIM3 kinase, which is often overexpressed in various cancers, thus promoting cancer cell death while sparing normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Target Kinase | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | PIM3 | |

| Apoptosis Induction | Modulation of Bcl-2 | PIM1, PIM2 | |

| Neuroprotective | Potential effects on CNS | Unknown |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing neurodegenerative processes .

Study on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound's ability to induce apoptosis was linked to its inhibitory effects on PIM kinases .

Neuroprotective Study

In another study focusing on neuroprotection, the compound was tested in models of oxidative stress. Findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

(a) (2SR,3SR)-Dihydrobenzofuran Derivatives

Example : 5-((2SR,3SR)-6-hydroxy-4-(hydroxymethyl)-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol (26)

- Core Structure: Unlike the pyrrolidinol backbone, these compounds feature a dihydrobenzofuran core with hydroxyl and hydroxymethyl substituents.

- Stereochemistry : Both compounds share the (2SR,3SR) configuration, enabling similar stereoselective reactivity in oxidation and protection steps (e.g., LiAlH4 reduction and PDC oxidation) .

- Functional Groups : Hydroxyl groups in dihydrobenzofurans are acetylated for stability (e.g., compound 28), analogous to the Boc protection in the target compound. However, the absence of a benzyl group reduces steric hindrance in dihydrobenzofurans .

(b) (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid

- Core Structure: A linear β-hydroxy acid synthesized via stereoselective aldol reactions, contrasting with the cyclic pyrrolidinol system .

- Stereochemistry : The (2SR,3SR) configuration is achieved using chiral auxiliaries (e.g., 2,6-dimethylphenyl esters), mirroring the stereochemical control required for the target compound.

- Synthesis : Both compounds rely on stereoselective additions (aldol vs. alkylation) and protective strategies (e.g., esterification vs. Boc protection) .

Functional Group Analogues

(a) Boc-Protected Amines

Example : 7,8a-di-t-butyl-2-methoxy-3,4-bismethoxycarbonyl derivatives ()

- Protection Strategy : The Boc group in the target compound parallels the use of t-butyl and methoxycarbonyl groups in tricyclic adducts. Both groups provide steric shielding and prevent unwanted side reactions.

- Impact on Reactivity: The Boc group’s bulkiness slows nucleophilic attacks on the pyrrolidinol nitrogen, similar to how t-butyl groups in tricyclic adducts stabilize reactive intermediates .

(b) Benzyl-Substituted Compounds

Example : Benzene-1,3-diol derivatives (–3)

- Electronic Effects : The benzyl group in the target compound donates electron density via conjugation, akin to hydroxyphenyl substituents in dihydrobenzofurans.

- Steric Effects : Benzyl substitution increases steric hindrance compared to smaller groups (e.g., methyl), influencing regioselectivity in reactions like LiAlH4 reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.